molecular formula C30H31N3O7 B3048556 1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione CAS No. 174221-86-4

1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B3048556
CAS No.: 174221-86-4
M. Wt: 545.6 g/mol
InChI Key: JKAMWKLYJHJIFE-YULOIDQLSA-N
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Description

The compound 1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside analog featuring a pyrimidine-2,4-dione base (thymine derivative) attached to a protected ribofuranose sugar moiety. Key structural attributes include:

  • Bis(4-methoxyphenyl)-phenylmethoxy (trityl) group: A bulky protecting group at the 5'-position, enhancing lipophilicity and stability during oligonucleotide synthesis .
  • 4-Hydroxy group: Retains a hydroxyl group at the 4'-position, contributing to solubility and stereochemical specificity .

This compound is utilized in therapeutic oligonucleotide synthesis, particularly for introducing non-chiral thiophosphate linkages in antisense or siRNA agents .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18,31H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAMWKLYJHJIFE-YULOIDQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427733
Record name STK368466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174221-86-4
Record name STK368466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4O5\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{5}

This structure features a pyrimidine core linked to a substituted oxolane ring and various aromatic groups, contributing to its biological properties.

Research indicates that this compound may interact with various biological targets due to its unique structural features. The presence of the amino group and hydroxyl functionalities suggests potential interactions with enzymes and receptors involved in metabolic processes.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites could influence signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Anticancer Activity : Preliminary studies have suggested that compounds similar in structure exhibit anticancer properties by inducing apoptosis in cancer cells. For example, derivatives of pyrimidine have been shown to inhibit tumor growth in various models .

Anti-inflammatory Properties : Compounds with similar functional groups have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Studies

  • In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to controls. Histopathological analysis revealed decreased angiogenesis and increased apoptosis markers in tumor tissues .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits IL-6 and TNF-alpha
Enzyme inhibitionPotential inhibition of metabolic enzymes

Scientific Research Applications

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds have shown antiviral activity. Specifically, the structure of this compound suggests it could inhibit viral replication pathways. A study conducted on similar compounds demonstrated significant inhibition of viral enzymes essential for replication .

Cancer Treatment

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's ability to interact with DNA and RNA synthesis pathways positions it as a candidate for further investigation in chemotherapeutic applications. Notably, compounds with similar structures have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related pyrimidine derivatives have shown their effectiveness in inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammation and cancer progression . This suggests a potential application in treating inflammatory diseases and cancers.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of pyrimidine derivatives against influenza viruses. The results indicated that compounds with structural similarities to 1-[(2R,3R,4S,5R)-...] inhibited viral replication by disrupting the viral polymerase activity .

Case Study 2: Cancer Cell Selectivity

In a research article from Cancer Research, researchers evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The findings revealed that certain modifications to the pyrimidine structure enhanced selectivity towards tumor cells while minimizing effects on healthy cells .

Case Study 3: COX Inhibition

A patent application detailed the synthesis of pyrimidine-based compounds as novel COX inhibitors. The study demonstrated that these compounds significantly reduced inflammation in animal models while exhibiting low toxicity profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Sugar Moiety

Table 1: Key Structural Differences in Sugar Modifications
Compound Name Substituents (Position) Protecting Group (5') Biological Relevance Reference
Target Compound 3'-NH₂, 4'-OH Bis(4-methoxyphenyl)-phenylmethoxy Oligonucleotide synthesis
1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione 3'-OCH₃, 4'-OH Hydroxymethyl Enhanced metabolic stability
3'-Azido-3'-deoxythymidine (AZT) 3'-N₃, 3'-deoxy Hydroxymethyl Antiviral (HIV)
1-[(2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 3'-F, 4'-OH Hydroxymethyl Improved nuclease resistance
1-[(2R,3S,4S,5R)-5-Azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione 5'-N₃, 3',4'-OH Hydroxymethyl Antiviral (research)

Key Observations :

  • Amino vs. Azido Groups: The 3'-amino group in the target compound contrasts with the 3'-azido group in AZT. While AZT’s azido group confers antiviral activity by terminating DNA chain elongation, the amino group may enable conjugation or altered enzyme interactions .
  • Fluoro Substituents : Fluorination at the 3'-position (e.g., ) enhances metabolic stability by resisting enzymatic degradation, a feature absent in the target compound.
  • Methoxy vs.

Protecting Group Variations

Table 2: Impact of Protecting Groups on Physicochemical Properties
Protecting Group Example Compound LogP (Predicted) Solubility Stability Profile Reference
Bis(4-methoxyphenyl)-phenylmethoxy Target Compound ~2.5* Low (organic) Acid-labile
Benzyloxy 1-[(2R,3R,4S,5R)-4-(Benzyloxy)-...]pyrimidine-2,4-dione ~3.0 Very low Hydrogenolysis-sensitive
Hydroxymethyl AZT -0.9 Moderate (aqueous) Stable at neutral pH
Dichlorophosphoryloxymethyl 1-[(2R,4S,5S)-4-Azido-5-(dichlorophosphoryloxymethyl)...]pyrimidine-2,4-dione ~1.8 Low Hydrolysis-sensitive

Key Observations :

  • Trityl Group : The target compound’s trityl group increases LogP significantly, favoring organic-phase reactions but limiting aqueous solubility. Its acid-labile nature requires careful deprotection .
  • Hydroxymethyl : Found in AZT and simpler analogs, this group improves aqueous solubility and is compatible with biological systems .
  • Phosphoryloxymethyl : Used in pro-drug strategies (e.g., ), this group facilitates controlled release but requires enzymatic activation.

Q & A

Q. What are the optimal reaction conditions for introducing the dimethoxytrityl (DMT) protecting group during synthesis?

The DMT group is introduced using bis(4-methoxyphenyl)phenylmethyl tetrafluoroborate under anhydrous conditions in tetrahydrofuran (THF) with N-ethyl-N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 20°C for 12–16 hours, achieving an 89% yield. Critical parameters include strict moisture control and inert atmosphere (argon/nitrogen) to prevent premature deprotection .

Q. How can researchers ensure high-purity isolation of the compound post-synthesis?

Purification involves flash column chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1). Post-elution, solvents are removed under reduced pressure, and the product is lyophilized to obtain a yellow foam (43% yield). Purity (>95%) is confirmed via HPLC using a C18 reverse-phase column and UV detection at 260 nm .

Q. What safety protocols are essential for handling this compound?

Key precautions include:

  • Avoiding inhalation of dust/volatiles (use fume hoods).
  • Wearing nitrile gloves and safety goggles.
  • Storing in airtight containers under inert gas (argon) at 2–8°C to prevent degradation.
    In case of skin contact, wash immediately with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How can stereochemical integrity at the 2R,3R,4S,5R positions be confirmed experimentally?

X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy is used to resolve stereochemistry. For example, NOESY correlations between the 3-amino group and 4-hydroxy proton confirm the cis-configuration of these substituents. Comparative analysis with known standards (e.g., nucleoside analogs) further validates spatial arrangements .

Q. What strategies resolve contradictions in synthetic yields (e.g., 89% vs. 43%) reported for similar intermediates?

Yield discrepancies often arise from differences in:

  • Reaction scale (microscale vs. bulk).
  • Solvent purity (anhydrous THF vs. technical grade).
  • Protection/deprotection efficiency (e.g., incomplete DMT group removal).
    Systematic optimization using design of experiments (DoE) can identify critical factors, such as reagent stoichiometry (1.2–1.5 equivalents of DIPEA) and mixing efficiency .

Q. How can this compound be modified for solid-phase oligonucleotide synthesis?

Phosphoramidite derivatives are synthesized by reacting the 3'-hydroxy group with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. The product is purified via silica gel chromatography and characterized by 31^{31}P NMR (δ: 149–151 ppm). This modification enables automated synthesis of oligonucleotides with DMT-protected uridine analogs .

Q. What analytical methods are recommended for stability studies under varying pH and temperature?

  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition thresholds (>120°C).
  • pH stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24 hours, then analyze degradation via LC-MS. The DMT group is labile under acidic conditions (pH < 4), requiring neutral storage buffers .

Q. How does the 4-methoxyphenyl moiety influence nucleoside analog activity in biochemical assays?

The DMT group enhances lipophilicity, improving cell membrane permeability. However, it must be removed enzymatically (e.g., using esterases) or chemically (0.1M acetic acid) to restore the active 5'-hydroxy form. Comparative studies with non-DMT analogs show a 2–3 fold increase in cellular uptake .

Methodological Considerations

  • Contradiction resolution : Replicate experiments with controlled variables (e.g., moisture levels, catalyst purity) to isolate yield-limiting factors .
  • Data validation : Cross-reference spectral data (e.g., 1^{1}H/13^{13}C NMR, HRMS) with published libraries to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

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